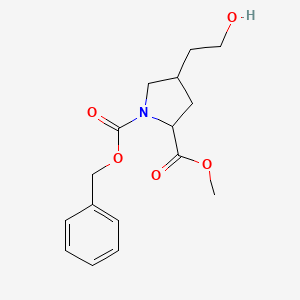
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the benzyl, methyl, and hydroxyethyl groups . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of pharmaceuticals.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of polymers and other materials
Mécanisme D'action
The mechanism by which 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. This compound may modulate signaling pathways by binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-(2-Hydroxyethyl)pyrrolidine: Similar in structure but lacks the benzyl and methyl groups, resulting in different chemical properties and applications.
N-Methyl-2-pyrrolidone: A simpler pyrrolidine derivative used as a solvent in various industrial applications.
Pyrrolidine-2,5-diones: These compounds have different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 |
Clé InChI |
RGNKYGJYBJXTIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


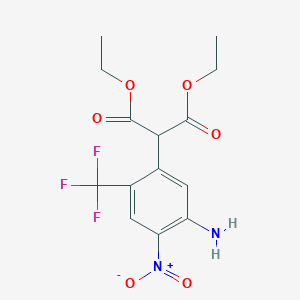
![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)

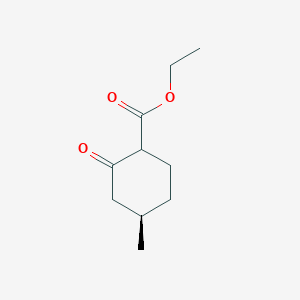
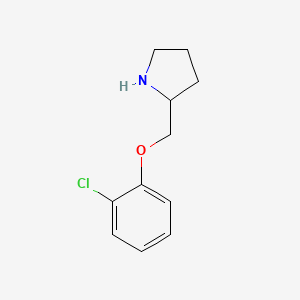
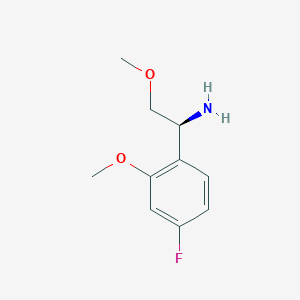
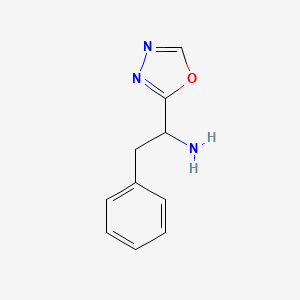
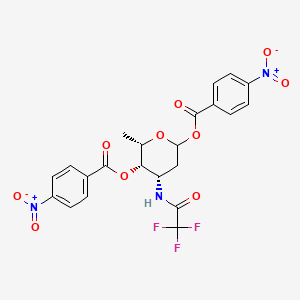
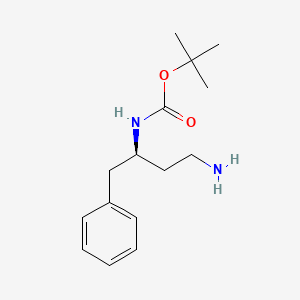
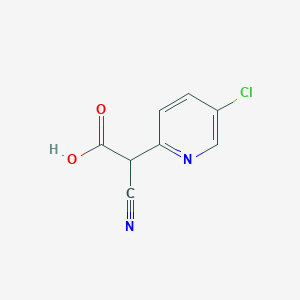
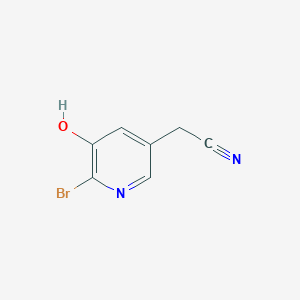
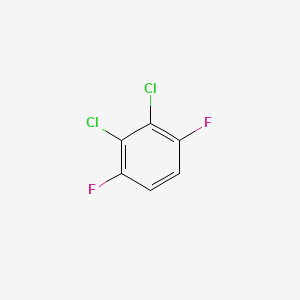
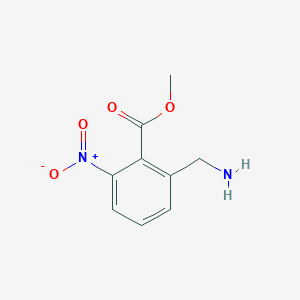
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
